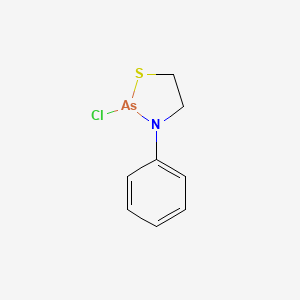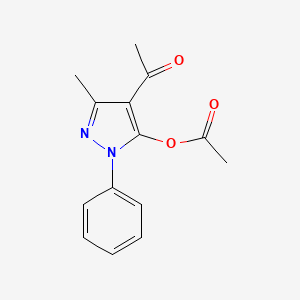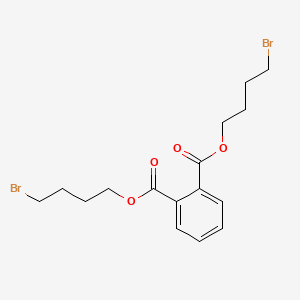
Bis(4-bromobutyl) benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-bromobutyl) benzene-1,2-dicarboxylate: is an organic compound with the molecular formula C16H18Br2O4. . This compound is characterized by the presence of two bromobutyl groups attached to a benzene ring through ester linkages. It is used in various scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromobutyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with 4-bromobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:
C6H4(COOH)2+2HO(CH2)4Br→C6H4(COO(CH2)4Br)2+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-bromobutyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 4-bromobutyl groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted esters or amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
Bis(4-bromobutyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, plasticizers, and other industrial materials.
Mécanisme D'action
The mechanism of action of bis(4-bromobutyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through its ester and bromobutyl groups. The ester groups can undergo hydrolysis to release phthalic acid and 4-bromobutanol, which can further participate in various biochemical pathways. The bromobutyl groups can act as electrophiles, facilitating nucleophilic substitution reactions with biological molecules .
Comparaison Avec Des Composés Similaires
Diisodecyl phthalate (DIDP): A commonly used plasticizer with similar ester linkages but different alkyl groups.
Dioctyl terephthalate (DOTP): Another plasticizer with similar ester linkages but different alkyl groups.
Uniqueness: Bis(4-bromobutyl) benzene-1,2-dicarboxylate is unique due to the presence of bromine atoms in its structure, which imparts distinct reactivity and properties compared to other phthalate esters. The bromine atoms make it more reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
Propriétés
Numéro CAS |
63804-00-2 |
|---|---|
Formule moléculaire |
C16H20Br2O4 |
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
bis(4-bromobutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20Br2O4/c17-9-3-5-11-21-15(19)13-7-1-2-8-14(13)16(20)22-12-6-4-10-18/h1-2,7-8H,3-6,9-12H2 |
Clé InChI |
YGTCWHFNPGJWTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OCCCCBr)C(=O)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
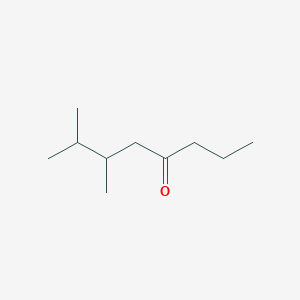
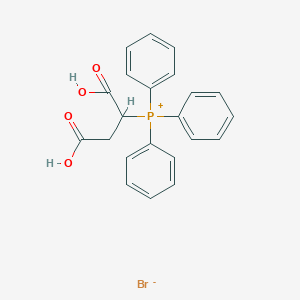
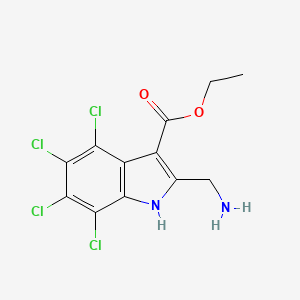
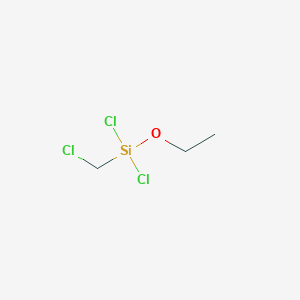
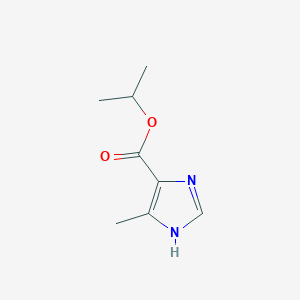
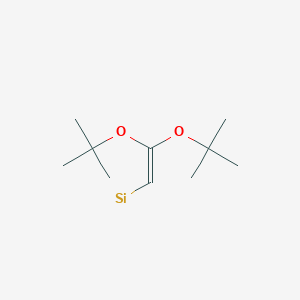
![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
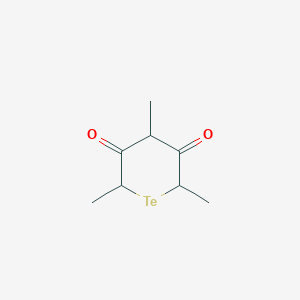
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
